molecular formula C21H18N2O5S2 B11117527 2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid

2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid

Cat. No.: B11117527
M. Wt: 442.5 g/mol
InChI Key: GBYMFODZINXBOP-UHFFFAOYSA-N
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Description

This compound is a fascinating heterocyclic system with a complex structure. Let’s break it down:

  • Name : 2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid
  • Structure : It contains multiple rings, including thiopyran and dithiazocine rings.
  • Functional Groups : The compound features a phenyl group, carbonyl groups, and a thioamide.
  • Molecular Formula : C22H14N2O5S2

Preparation Methods

The synthesis of this compound involves intriguing reactions. Here’s how it’s prepared:

  • Step 1 : Start with 2-(2-propen-1-ylsulfanyl)aniline (Compound 1).
  • Step 2 : React Compound 1 with cinnamoyl chloride (Compound 2) to form Compound 3.
  • Step 3 : Thionylation of Compound 3 with P2S5 in dioxane yields the target compound (Compound 6).

Chemical Reactions Analysis

  • Reactivity : Compound 6 contains α,β-unsaturated thiocarbonyl fragments, making it a versatile “building block” for sulfur-containing six-membered heterocycles.
  • Common Reagents : Cinnamoyl chloride (2), P2S5.
  • Major Products : Compound 6, which has both thiopyran and dithiazocine rings.

Scientific Research Applications

  • Chemistry : Investigate its reactivity in various reactions and explore its potential as a precursor for other compounds.
  • Biology : Study its interactions with biological molecules.
  • Medicine : Explore its pharmacological properties.
  • Industry : Assess its industrial applications (e.g., materials science, catalysis).

Mechanism of Action

  • The exact mechanism remains an area of research, but it likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H18N2O5S2

Molecular Weight

442.5 g/mol

IUPAC Name

2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)acetic acid

InChI

InChI=1S/C21H18N2O5S2/c24-11(25)7-23-19(26)14-9-6-10(15(14)20(23)27)16-13(9)12(8-4-2-1-3-5-8)17-18(29-16)22-21(28)30-17/h1-5,9-10,12-16H,6-7H2,(H,22,28)(H,24,25)

InChI Key

GBYMFODZINXBOP-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C4C2C(=O)N(C4=O)CC(=O)O)SC5=C(C3C6=CC=CC=C6)SC(=O)N5

Origin of Product

United States

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